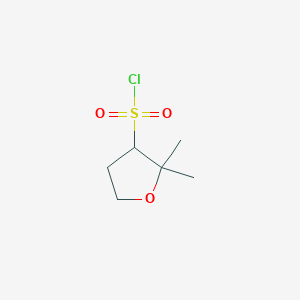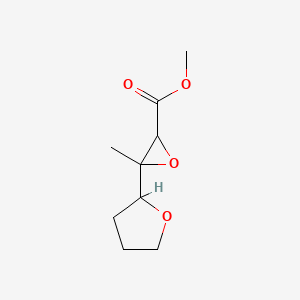
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of an oxirane ring and an oxolan ring, making it a versatile intermediate in organic synthesis. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving epoxides and esters.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: As a precursor in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate
- Methyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to the presence of both an oxirane and an oxolan ring in its structure. This dual ring system imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and industrial applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and development.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KCNKVGMBMLKWPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C(=O)OC)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


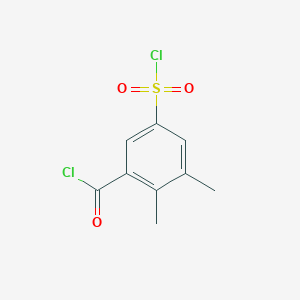

![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
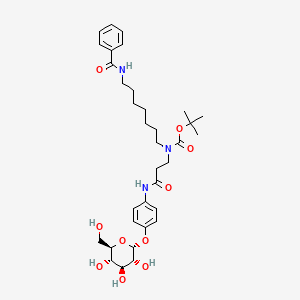

![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

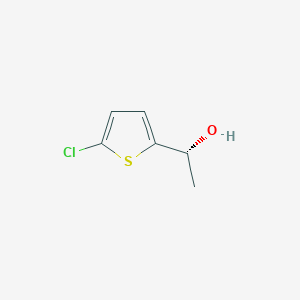
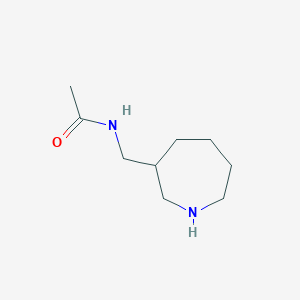
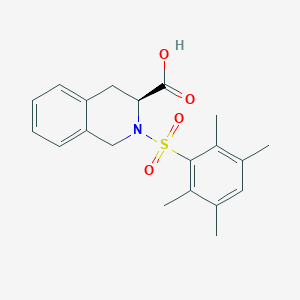
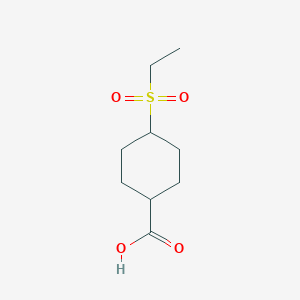
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
